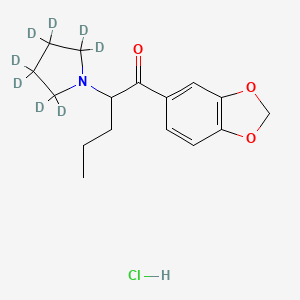![molecular formula C25H24N4O4 B589091 2-Ethoxy-d5-1-[[2'-[(hydroxyamino)iminomethyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carbox CAS No. 1795133-18-4](/img/no-structure.png)
2-Ethoxy-d5-1-[[2'-[(hydroxyamino)iminomethyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carbox
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound '2-Ethoxy-d5-1-[[2'-[(hydroxyamino)iminomethyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carbox' involves the synthesis of the benzimidazole ring and the biphenyl moiety, followed by the coupling of the two fragments and subsequent functionalization.", "Starting Materials": [ "Ethyl 2-amino-5-ethoxybenzoate", "4-bromo-1H-benzimidazole", "4'-amino-[1,1'-biphenyl]-4-carboxylic acid", "N-hydroxysuccinimide", "N,N'-dicyclohexylcarbodiimide", "Triethylamine", "Hydroxylamine hydrochloride", "Methanesulfonic acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate" ], "Reaction": [ "Synthesis of ethyl 2-amino-5-ethoxybenzoate by the reaction of ethyl 2-bromo-5-ethoxybenzoate with ammonia", "Synthesis of 4-bromo-1H-benzimidazole by the reaction of o-phenylenediamine with 4-bromobutyronitrile", "Synthesis of 4'-amino-[1,1'-biphenyl]-4-carboxylic acid by the reaction of 4-bromo-[1,1'-biphenyl]-4-carboxylic acid with sodium azide and subsequent reduction with hydrogen gas", "Synthesis of N-hydroxysuccinimide ester of 4'-amino-[1,1'-biphenyl]-4-carboxylic acid by the reaction of 4'-amino-[1,1'-biphenyl]-4-carboxylic acid with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide", "Synthesis of 2-(4'-((N-hydroxysuccinimido)methyl)phenyl)-1H-benzimidazole-4-carboxylic acid by the reaction of 4-bromo-1H-benzimidazole with the N-hydroxysuccinimide ester of 4'-amino-[1,1'-biphenyl]-4-carboxylic acid in the presence of triethylamine and subsequent hydrolysis with methanesulfonic acid", "Synthesis of 2-(4'-((hydroxyamino)iminomethyl)phenyl)-1H-benzimidazole-4-carboxylic acid by the reaction of 2-(4'-((N-hydroxysuccinimido)methyl)phenyl)-1H-benzimidazole-4-carboxylic acid with hydroxylamine hydrochloride in the presence of sodium bicarbonate", "Synthesis of 2-(4'-((hydroxyamino)iminomethyl)phenyl)-1H-benzimidazole-4-carboxylic acid ethyl ester by the reaction of 2-(4'-((hydroxyamino)iminomethyl)phenyl)-1H-benzimidazole-4-carboxylic acid with ethyl iodide in the presence of potassium carbonate", "Synthesis of 2-Ethoxy-d5-1-[[2'-[(hydroxyamino)iminomethyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carbox by the reaction of 2-(4'-((hydroxyamino)iminomethyl)phenyl)-1H-benzimidazole-4-carboxylic acid ethyl ester with deuterated ethanol and subsequent deprotection with sodium hydroxide" ] } | |
CAS No. |
1795133-18-4 |
Molecular Formula |
C25H24N4O4 |
Molecular Weight |
449.522 |
IUPAC Name |
methyl 3-[[4-[2-[(Z)-N/'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate |
InChI |
InChI=1S/C25H24N4O4/c1-3-33-25-27-21-10-6-9-20(24(30)32-2)22(21)29(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23(26)28-31/h4-14,31H,3,15H2,1-2H3,(H2,26,28)/i1D3,3D2 |
InChI Key |
OQJREYQHKLULTR-WNWXXORZSA-N |
SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NO)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol](/img/structure/B589018.png)
![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B589021.png)


